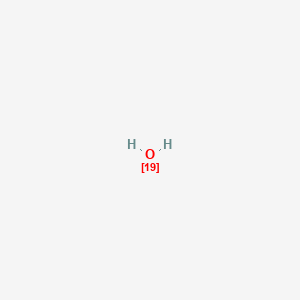
9-(2-Hydroxy-3-nonyl)-1-deazaadenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is a synthetic compound known for its inhibitory effects on certain enzymes. It is particularly noted for its role in inhibiting adenosine deaminase and phosphodiesterase, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine typically involves multi-step organic reactions. The process begins with the preparation of the adenine derivative, followed by the introduction of the nonyl group at the 9-position. The hydroxyl group is then added to the 2-position through a series of controlled reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The nonyl and hydroxyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications due to its inhibitory effects on enzymes involved in various diseases.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine exerts its effects by inhibiting adenosine deaminase and phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, affecting various cellular pathways. The compound’s molecular targets include enzymes involved in nucleotide metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Erythro-9-(2-Hydroxy-3-nonyl)adenine: Similar in structure but lacks the deaza modification.
9-Alkyladenines: Compounds with different alkyl groups at the 9-position, used for similar inhibitory purposes.
Adenosine Analogues: Compounds that mimic adenosine and have similar biological effects
Uniqueness
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is unique due to its specific structural modifications, which enhance its inhibitory effects on adenosine deaminase and phosphodiesterase. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
CAS No. |
103298-49-3 |
|---|---|
Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
(2R,3S)-3-(7-aminoimidazo[4,5-b]pyridin-3-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1 |
InChI Key |
JZTWTHJFDIWAKD-YPMHNXCESA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CN=C21)N |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |
Synonyms |
1-deaza-EHNA 9-(2-hydroxy-3-nonyl)-1-deazaadenine 9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-Methoxy-2-naphthalenyl)-[1-[(2-methyl-5-thiazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1255926.png)
![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1255930.png)


![(2S)-2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1255933.png)




